Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052530-95-6
VCID: VC6388807
InChI: InChI=1S/C19H30N2O4.ClH/c1-3-18(16-8-6-5-7-9-16)25-15-17(22)14-20-10-12-21(13-11-20)19(23)24-4-2;/h5-9,17-18,22H,3-4,10-15H2,1-2H3;1H
SMILES: CCC(C1=CC=CC=C1)OCC(CN2CCN(CC2)C(=O)OCC)O.Cl
Molecular Formula: C19H31ClN2O4
Molecular Weight: 386.92

Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride

CAS No.: 1052530-95-6

Cat. No.: VC6388807

Molecular Formula: C19H31ClN2O4

Molecular Weight: 386.92

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride - 1052530-95-6

Specification

CAS No. 1052530-95-6
Molecular Formula C19H31ClN2O4
Molecular Weight 386.92
IUPAC Name ethyl 4-[2-hydroxy-3-(1-phenylpropoxy)propyl]piperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C19H30N2O4.ClH/c1-3-18(16-8-6-5-7-9-16)25-15-17(22)14-20-10-12-21(13-11-20)19(23)24-4-2;/h5-9,17-18,22H,3-4,10-15H2,1-2H3;1H
Standard InChI Key GWXDHBINNOGOEC-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)OCC(CN2CCN(CC2)C(=O)OCC)O.Cl

Introduction

Synthesis Pathways

The synthesis of ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride involves multi-step organic reactions. A general pathway includes:

  • Preparation of Key Intermediates:

    • The reaction begins with the formation of a hydroxy-propoxy phenyl derivative via etherification.

    • A piperazine derivative is synthesized separately, often through alkylation or reductive amination.

  • Coupling Reaction:

    • The hydroxy-propoxy phenyl intermediate is reacted with the piperazine derivative under controlled conditions, typically using a base like potassium carbonate (K₂CO₃) and a solvent such as acetone.

  • Esterification:

    • The final step involves the introduction of the ethyl ester group to complete the compound.

  • Conversion to Hydrochloride Salt:

    • The free base is treated with hydrochloric acid to yield the hydrochloride salt, which enhances solubility and stability.

Biological Activity

Ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride exhibits potential pharmacological properties due to its structural features:

  • Hydroxy Group: Enhances hydrogen bonding, potentially improving receptor binding affinity.

  • Piperazine Ring: Commonly found in bioactive molecules, contributing to CNS activity or receptor modulation.

  • Phenoxy Substituent: May play a role in lipophilicity and membrane permeability.

Potential Applications:

  • Antiviral Activity: Similar compounds have shown efficacy against viruses like HIV-1 .

  • Antibacterial and Antifungal Properties: Piperazine derivatives often demonstrate broad-spectrum antimicrobial activity .

  • Pharmacokinetics: The ethyl ester group could improve oral bioavailability by enhancing lipophilicity.

Research Findings

Studies on structurally related compounds provide insight into the expected behavior of this molecule:

StudyFindings
Synthesis of Piperazine Derivatives Demonstrated moderate antiviral activity against HSV-1 and CVB-2 viruses.
Antimicrobial Activity of Phenolic Scaffolds Highlighted structure-dependent efficacy against multidrug-resistant pathogens.

Future Directions

Given its structural characteristics, ethyl 4-(2-hydroxy-3-(1-phenylpropoxy)propyl)piperazine-1-carboxylate hydrochloride warrants further investigation for:

  • Pharmacological Profiling:

    • Comprehensive in vitro and in vivo studies to evaluate its efficacy against specific diseases.

  • Toxicological Assessment:

    • Determining its safety profile for potential therapeutic use.

  • Optimization for Drug Development:

    • Modifications to enhance potency, selectivity, or pharmacokinetics.

This compound represents an intriguing candidate for pharmaceutical research due to its versatile chemical framework and potential biological activities. Further studies are essential to unlock its therapeutic potential fully.

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